6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N4O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-(1,4-diazepan-1-yl)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N4O2/c15-10(16)8-6-9(13-12-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2,(H,15,16) |
InChI Key |
BEEIYDFGOLLBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Intermediate: 6-Oxo-1H-pyridazine-4-carboxylic Acid
A patent (EP2857387A1) outlines a scalable process for synthesizing 6-oxo-1H-pyridazine-4-carboxylic acid (5 ) via:
-
Cyclization : Reacting dimethyl 2-methylenebutanedioate with hydrazine to form methyl 6-oxohexahydropyridazine-4-carboxylate (11 ).
-
Oxidation : Treating 11 with oxidizing agents (e.g., MnO₂) to yield methyl 6-oxo-1H-pyridazine-4-carboxylate (4a ).
-
Hydrolysis : Saponifying 4a under acidic or basic conditions to obtain 5 (yield: >30%).
Alternative Route: Diazepane-Pyridazine Hybrid Synthesis
Reductive Amination and Cyclization
A study on SARS-CoV-2 Mpro inhibitors (ACS Med. Chem. 2025) describes:
Example Protocol
-
Boc Protection : Treat 1,4-diazepane with Boc-anhydride in DCM.
-
Coupling : React Boc-diazepane with 6-bromopyridazine-4-carboxylic acid methyl ester under Pd-catalyzed Buchwald-Hartwig conditions.
-
Deprotection and Hydrolysis : Remove Boc with TFA, then saponify the ester (LiOH) to yield the final product.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High regioselectivity; scalable | Requires pre-functionalized pyridazine core |
| Reductive Amination | Modular for diverse diazepane derivatives | Multi-step; moderate yields (~50-70%) |
| Cyclization-Oxidation | Direct pyridazine ring formation | Harsh oxidation conditions (e.g., MnO₂) |
Critical Data and Conditions
-
Reagents :
-
Yields :
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the diazepane or pyridazine ring can be functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce reduced diazepane derivatives .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid as an anticancer agent. Research indicates that derivatives of pyridazine compounds can induce apoptosis in cancer cell lines. A notable study demonstrated that these compounds activate caspase pathways, leading to programmed cell death in breast cancer cells.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to significantly reduce pro-inflammatory cytokines in vitro, with mechanisms involving the inhibition of NF-kB signaling pathways . This suggests potential applications in treating inflammatory diseases.
3. Interaction with Biological Targets
Interaction studies reveal that this compound may bind to specific receptors or enzymes, influencing various physiological responses. Understanding these interactions is critical for evaluating its therapeutic effects and safety profile.
Synthesis and Mechanism of Action
The synthesis of this compound can be achieved through multiple synthetic routes, which include amide coupling reactions and Suzuki coupling methods . The compound's carboxylic acid functional group enhances its reactivity and biological activity.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Anticancer Activity : A comprehensive investigation into the effects of this compound on various cancer cell lines reported significant apoptotic effects, suggesting its potential as a lead compound for cancer therapy .
- Research on Anti-inflammatory Effects : Another study focused on the modulation of inflammatory cytokines by this compound demonstrated its ability to inhibit key signaling pathways involved in inflammation .
Mechanism of Action
The mechanism of action of 6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The diazepane moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyridazine ring can participate in π-π interactions, enhancing binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs and their distinguishing features:
*Estimated based on pyridazine (C₄H₄N₂), diazepane (C₅H₁₀N₂), and carboxylic acid (COOH).
Structural and Functional Differences
Core Heterocycle Variations: Pyridazine vs. Pyrazine derivatives (e.g., 1700483-37-9) exhibit distinct electronic properties due to their para-nitrogen arrangement .
Substituent Positioning :
- The diazepane group at position 6 (target compound) contrasts with analogs like 1250922-47-4 (position 2 on pyridine) and 1700483-37-9 (position 6 on pyrazine). Substituent positioning influences steric interactions and pharmacophore alignment .
Functional Group Modifications :
- BOC Protection : Compounds like 1700483-37-9 and the pyridine-3-carboxylic acid analog in include tert-butoxycarbonyl (BOC) groups, which are typically used to protect amines during synthesis. This modification increases molecular weight and alters polarity .
- Salt Forms : The dihydrochloride salt of 1250922-47-4 improves aqueous solubility, a critical factor for in vitro assays .
Biological and Chemical Implications :
- The carboxylic acid group in all analogs enables hydrogen bonding with biological targets, but its position (e.g., 4-carboxylic acid in the target vs. 3-carboxylic acid in ) may affect binding orientation.
- The absence of a BOC group in the target compound simplifies synthetic routes but may reduce stability compared to protected analogs .
Commercial and Research Relevance
- Supplier Availability : The target compound is supplied by two vendors, suggesting its applicability in early-stage drug discovery . In contrast, BOC-protected analogs (e.g., 1700483-37-9) are likely intermediates in multi-step syntheses .
- Potential Applications: Pyridazine derivatives are explored as kinase inhibitors or antibacterials, while pyrimidine analogs (e.g., 89581-58-8) may serve as building blocks for nucleoside analogs .
Biological Activity
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on specific biological pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a diazepane moiety and a carboxylic acid group. This unique structure may facilitate interactions with various receptors and enzymes, influencing its biological activity.
Research indicates that compounds similar to this compound can act on several biological pathways:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit the activity of kinases involved in inflammatory responses and cancer progression. For instance, inhibitors targeting IκB kinase (IKK) complexes have demonstrated efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antiparasitic Activity : Some derivatives have been studied for their antiparasitic effects. For example, triazolopyridazine analogs showed significant activity against Cryptosporidium species, indicating potential applications in treating parasitic infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Effect | Reference |
|---|---|---|
| Kinase Inhibition | Reduces TNF-α and IL-6 levels | |
| Antiparasitic Activity | Effective against C. parvum | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Effects
A study explored the anti-inflammatory properties of a related compound that inhibits the IKK complex. The results demonstrated a significant reduction in inflammatory markers in synovial cells from rheumatoid arthritis patients. This suggests that this compound may possess similar properties, warranting further investigation into its therapeutic potential for inflammatory diseases .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of pyridazine derivatives on various cancer cell lines. The study found that these compounds could induce apoptosis through the activation of caspases, highlighting their potential as anticancer agents. The specific pathways involved remain an area for further research .
Research Findings
Recent research has identified several analogs of this compound that exhibit enhanced biological activities:
- KDM5A Inhibitors : Structural modifications led to the discovery of potent KDM5A inhibitors that covalently interact with target enzymes, showcasing the importance of structural optimization in enhancing biological efficacy .
- Selectivity Profiles : Studies have indicated that certain modifications can increase selectivity for specific kinases over others, which is crucial for minimizing side effects in therapeutic applications .
Q & A
Q. How to validate the compound’s selectivity against related proteases (e.g., DPP-8, DPP-9)?
Q. What strategies address low bioavailability in preclinical models?
Q. How to elucidate metabolic pathways using in vitro systems?
Q. What genetic tools confirm the compound’s mechanism of action in vivo?
Q. How to design stability-indicating analytical methods for the compound?
Q. What statistical approaches are used to analyze high-throughput screening data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
